2-Amino-3-methoxybenzaldehyde
Overview
Description
2-Amino-3-methoxybenzaldehyde, also known as C8H9NO2, is a unique chemical provided to early discovery researchers . It has a molecular weight of 151.16 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string O=CC1=CC=CC(OC)=C1N . This indicates the presence of an aldehyde group (O=CC), a methoxy group (OC), and an amino group (N) on a benzene ring (C1=CC=CC=C1).Scientific Research Applications
Schiff Base Synthesis :
- 2-Amino-3-methoxybenzaldehyde is used in the preparation of Schiff bases. For instance, Issa et al. (2008) investigated Schiff bases derived from 2-aminobenzothiazole and 2-amino-3-hydroxypyridine, demonstrating the significance of this compound in molecular structure studies (Issa, Khedr, & Rizk, 2008).
Synthesis of Benzo[b]thiophenes and Benzisothiazoles :
- Rahman and Scrowston (1983) utilized this compound in the synthesis of 2-mercapto-3-methoxybenzaldehyde, a key intermediate in producing various benzo[b]thiophenes and benzisothiazoles (Rahman & Scrowston, 1983).
Antimicrobial and Antiaflatoxigenic Activities :
- Harohally et al. (2017) studied Schiff bases of 2-Hydroxy-4-methoxybenzaldehyde and their antimicrobial and antiaflatoxigenic properties. This research highlights the potential of this compound derivatives in biological applications (Harohally, Cherita, Bhatt, & Appaiah, 2017).
Molecular Structure and Vibrational Studies :
- Arslan and Algül (2007) synthesized 2-(4-methoxyphenyl)benzo[d]thiazole using 2-aminothiophenol and 4-methoxybenzaldehyde, studying its molecular structure and vibrational frequencies. This demonstrates the use of this compound in advanced material science research (Arslan & Algül, 2007).
Formation of Zinc Complexes :
- Chohan et al. (2003) reported on the reaction of 2-acetamidobenzaldehyde with 2-amino-4-methoxybenzothiazole to form Schiff bases, which were then used to create zinc complexes. This research illustrates the utility of this compound in coordination chemistry and its potential applications in the field of metal-organic frameworks (Chohan, Scozzafava, & Supuran, 2003).
Mechanism of Action
Target of Action
It is known that schiff bases, which can be synthesized from 2-amino-3-methoxybenzaldehyde, have been used in the development of metallodrugs with antimicrobial and anticancer applications .
Mode of Action
It’s known that schiff bases, derived from this compound, can chelate metals, which is a key aspect of their biological activity .
Biochemical Pathways
It’s known that redox-active benzaldehydes, which include this compound, can disrupt cellular antioxidation systems .
properties
IUPAC Name |
2-amino-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIYDPBHVKDDIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553471 | |
Record name | 2-Amino-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70127-96-7 | |
Record name | 2-Amino-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-amino-3-methoxybenzaldehyde utilized in the synthesis of ruthenium complexes?
A1: this compound serves as a crucial building block in synthesizing polydentate ligands that can bind to ruthenium. The process involves a series of reactions:
Q2: Does the structure of the synthesized ligand impact the properties of the resulting ruthenium complex?
A2: Yes, the structure of the ligand significantly influences the properties of the ruthenium complex. For instance, the presence of two electron-donating anionic ligands leads to the formation of a Ru(III) complex, confirmed by its paramagnetic behavior observed in NMR studies []. Furthermore, the electronic absorption and redox properties of the complexes are directly related to the anionic character of the 8-hydroxyquinoline moieties within the ligands []. This highlights the importance of ligand design in tuning the properties and potential applications of the resulting metal complexes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.